molecular formula C7H5N3O2 B1396540 Imidazo[1,2-a]pyrazine-8-carboxylic acid CAS No. 1029144-45-3

Imidazo[1,2-a]pyrazine-8-carboxylic acid

Cat. No. B1396540
CAS RN: 1029144-45-3
M. Wt: 163.13 g/mol
InChI Key: WRLYIQAOCZDXFP-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrazine-8-carboxylic acid is a chemical compound with the CAS Number: 1029144-45-3 . It has a molecular weight of 163.14 . This compound is a versatile scaffold in organic synthesis and drug development .


Synthesis Analysis

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . The progress made in synthetic methods has been compiled in various studies . For instance, an efficient iodine-catalyzed method for synthesizing imidazo [1,2-a]pyrazines has been reported .


Molecular Structure Analysis

The Inchi Code of Imidazo[1,2-a]pyrazine-8-carboxylic acid is 1S/C7H5N3O2/c11-7(12)5-6-9-2-4-10(6)3-1-8-5/h1-4H, (H,11,12) .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrazine-8-carboxylic acid has been found to be reactive in various chemical reactions. It acts as a versatile scaffold in organic synthesis and drug development . Its reactivity and multifarious biological activity have been illustrated in several studies .


Physical And Chemical Properties Analysis

Imidazo[1,2-a]pyrazine-8-carboxylic acid is a solid at room temperature .

Scientific Research Applications

Versatile Scaffold in Organic Synthesis and Drug Development

Imidazo[1,2-a]pyrazine is recognized for its versatility in organic synthesis and drug development. This compound acts as a foundational scaffold, contributing to the synthesis and reactivity of various biologically active substances. The significance of imidazo[1,2-a]pyrazine is highlighted by its role in the development of synthetic methods and the exploration of its reactivity and biological activity (Goel, Luxami, & Paul, 2015).

Synthesis Techniques

Innovative synthesis techniques for imidazo[1,2-a]pyrazines have been developed, including water-mediated hydroamination and silver-catalyzed aminooxygenation. These methods facilitate the production of methylimidazo[1,2-a]pyridines and other related compounds, showcasing the adaptability of imidazo[1,2-a]pyrazine in various chemical environments (Mohan, Rao, & Adimurthy, 2013).

Antimicrobial Activity

Imidazo[1,2-a]pyrazine derivatives, specifically N-arylimidazo[1,2-a]pyrazine-2-carboxamides, have demonstrated significant antimicrobial properties. Their synthesis involves condensation reactions under specific conditions, leading to compounds that show promising antimicrobial activity (Jyothi & Madhavi, 2019).

Cancer Research

Imidazo[1,2-a]pyrazine derivatives have been investigated for their potential in cancer therapy. Novel inhibitors based on this structure have been designed and synthesized, showing cytotoxic effects on various cancer cell lines. This research suggests the potential of imidazo[1,2-a]pyrazine derivatives in developing new cancer treatments (Myadaraboina et al., 2010).

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyrazine-8-carboxylic acid is a versatile scaffold in organic synthesis and drug development . It has been found to inhibit several targets, including the insulin-like growth factor-I receptor (IGF-IR), PI3K, aurora kinase, and tyrosine kinase EphB4 . These targets play crucial roles in various cellular processes, including cell growth, proliferation, and survival.

Mode of Action

The interaction of Imidazo[1,2-a]pyrazine-8-carboxylic acid with its targets leads to changes in the cellular processes. For instance, the inhibition of IGF-IR, PI3K, aurora kinase, and tyrosine kinase EphB4 can disrupt cell growth and proliferation, leading to potential anti-cancer effects .

Biochemical Pathways

Imidazo[1,2-a]pyrazine-8-carboxylic acid affects several biochemical pathways. The inhibition of IGF-IR, PI3K, aurora kinase, and tyrosine kinase EphB4 can impact the PI3K/AKT/mTOR pathway, a critical pathway in cell survival and growth . This disruption can lead to downstream effects such as cell cycle arrest and apoptosis.

Result of Action

The molecular and cellular effects of Imidazo[1,2-a]pyrazine-8-carboxylic acid’s action are primarily related to its inhibitory effects on its targets. By inhibiting key proteins like IGF-IR, PI3K, aurora kinase, and tyrosine kinase EphB4, it can disrupt critical cellular processes like cell growth and proliferation . This can lead to cell cycle arrest and apoptosis, which are desirable outcomes in the treatment of cancer.

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include P261, P305+P351+P338 .

Future Directions

Imidazo[1,2-a]pyrazine-8-carboxylic acid and its derivatives have potential in several research areas, from materials science to the pharmaceutical field . Recent innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

properties

IUPAC Name

imidazo[1,2-a]pyrazine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)5-6-9-2-4-10(6)3-1-8-5/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLYIQAOCZDXFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10705498
Record name Imidazo[1,2-a]pyrazine-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10705498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-a]pyrazine-8-carboxylic acid

CAS RN

1029144-45-3
Record name Imidazo[1,2-a]pyrazine-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10705498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name imidazo[1,2-a]pyrazine-8-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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